molecular formula C22H26N4O5 B4232316 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No.: B4232316
M. Wt: 426.5 g/mol
InChI Key: JDRIAONEVYTPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which regulates various physiological processes in the body. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 works by inhibiting the activity of sGC, which leads to a decrease in the production of cGMP. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow. This compound 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells in blood vessels, the reduction of inflammation and fibrosis, and the improvement of cardiac and renal function. It has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 is its selectivity for sGC, which reduces the risk of off-target effects. However, one limitation is its poor solubility, which can make it difficult to administer in certain experimental settings. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 could include further studies on its potential therapeutic applications in various diseases, as well as the development of more effective formulations for administration. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide 73-6691 has been studied extensively for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal diseases. It has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase renal blood flow in animal models.

Properties

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-14(2)21(27)24-17-8-7-16(13-20(17)31-3)23-22(28)15-6-9-18(19(12-15)26(29)30)25-10-4-5-11-25/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIAONEVYTPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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